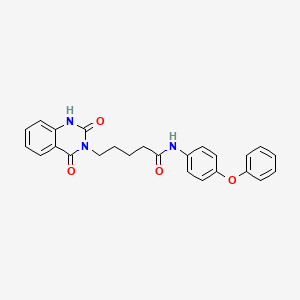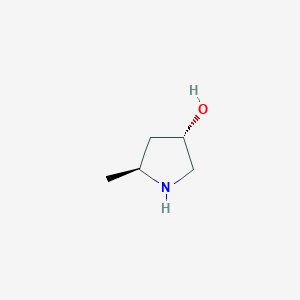
(3S,5S)-5-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S,5S)-5-methylpyrrolidin-3-ol” is a chemical compound with the molecular formula C5H11NO . It is also known as “(3S,5S)-5-methyl-3-pyrrolidinol hydrochloride” and has a molecular weight of 137.61 .
Molecular Structure Analysis
The InChI code for “(3S,5S)-5-methylpyrrolidin-3-ol” is1S/C5H11NO.ClH/c1-4-2-5 (7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(3S,5S)-5-methylpyrrolidin-3-ol” is a liquid at room temperature . It has a molecular weight of 101.15 . The predicted boiling point is 178.3±15.0 °C, and the predicted density is 0.994±0.06 g/cm3 . The predicted pKa value is 14.92±0.40 .Scientific Research Applications
Synthesis and Structural Analysis
The compound (3S,5S)-5-methylpyrrolidin-3-ol, and its analogs, have been a subject of interest in the field of synthetic chemistry. For instance, a large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid was achieved, showcasing the compound's relevance in chemical synthesis processes. This method involved methylation, reduction, protection, and mesylation steps, highlighting the compound's utility in generating structurally diverse molecules (Yoshida et al., 1996).
Biological Activities and Pharmacological Potential
Various derivatives of pyrrolidine, including those related to (3S,5S)-5-methylpyrrolidin-3-ol, have been investigated for their biological activities. For instance, studies have synthesized novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, and evaluated their antifungal activities. Some compounds exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, indicating potential pharmacological applications (Cvetković et al., 2019). Furthermore, derivatives of (3S,5S)-5-methylpyrrolidin-3-ol, such as 1 beta-methylcarbapenems with an N-methylpyrrolidinylthio group at the C-2 position, have been synthesized and showed enhanced stability, suggesting their relevance in the development of new therapeutic agents (Sunagawa et al., 1992).
Chemical Structure and Conformation Studies
The chemical structure and conformation of related pyrrolidine compounds have been a subject of research. For instance, the conformation of nicotine and related compounds, including N-methylpyrrolidine, was determined through nuclear magnetic resonance and dipole moment measurements. These studies contribute to our understanding of the structural behavior of these molecules, which is crucial for their application in various scientific fields (Simpson et al., 1967).
Applications in Organic Synthesis
The compound and its derivatives also play a significant role in organic synthesis. For example, a novel method for the asymmetric synthesis of syn/anti-1,3-amino alcohols was described, using proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method facilitated the synthesis of a bioactive molecule, (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, showcasing the compound's importance in the synthesis of biologically active molecules (Jha et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(3S,5S)-5-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTDSFXRPBMMGQ-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-methylpyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)
![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)
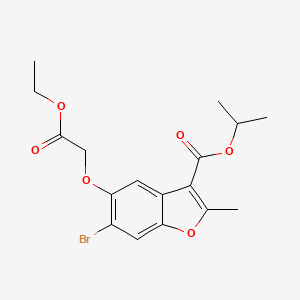
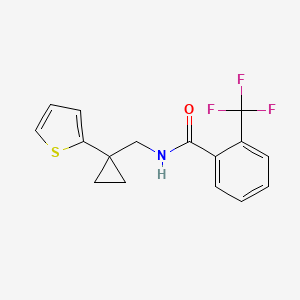
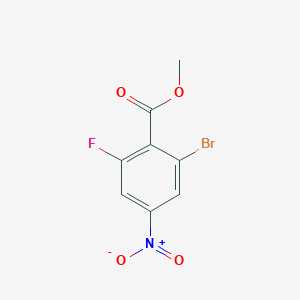
![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)
![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)
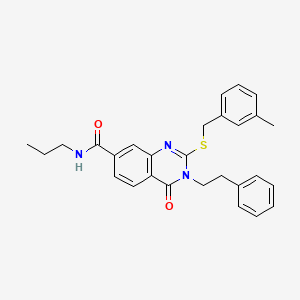
![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)
